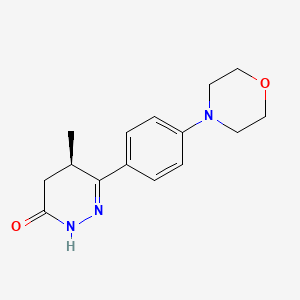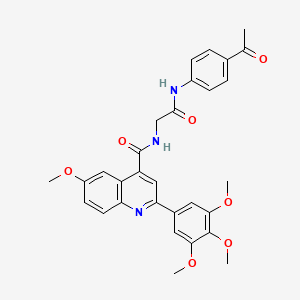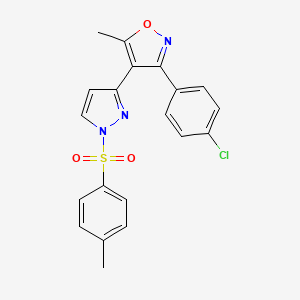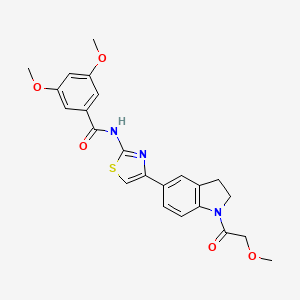![molecular formula C16H15ClN4OS B10763871 3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)
3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML253 is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It is based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold and exhibits nanomolar activity at both human and rat receptors. ML253 has shown excellent efficacy in preclinical models of schizophrenia and displays significant central nervous system exposure .
Preparation Methods
The synthesis of ML253 involves the construction of the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This is achieved through a series of cyclization reactions starting from appropriate pyridine and thiophene derivatives.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Carboxamide formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Chemical Reactions Analysis
ML253 undergoes several types of chemical reactions, including:
Oxidation: ML253 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ML253.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings in ML253.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML253 has a wide range of scientific research applications, including:
Chemistry: ML253 is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.
Biology: It is used to investigate the role of M4 receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: ML253 has shown potential in preclinical models of schizophrenia, making it a candidate for further drug development in the treatment of psychiatric disorders.
Industry: ML253 can be used in the development of new therapeutic agents targeting the M4 receptor
Mechanism of Action
ML253 exerts its effects by binding to the M4 muscarinic acetylcholine receptor and acting as a positive allosteric modulator. This means that ML253 enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets and pathways involved include the M4 receptor and downstream signaling pathways that regulate neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
ML253 is unique among muscarinic acetylcholine receptor modulators due to its high selectivity for the M4 subtype and its ability to penetrate the blood-brain barrier. Similar compounds include:
VU0467154: Another M4 positive allosteric modulator with similar selectivity but different pharmacokinetic properties.
VU0152100: A positive allosteric modulator of the M1 receptor, highlighting the subtype selectivity of ML253.
LY2119620: A positive allosteric modulator of the M2 receptor, further emphasizing the specificity of ML253 for the M4 receptor
ML253 stands out due to its potent activity, excellent central nervous system exposure, and efficacy in preclinical models of schizophrenia.
Properties
Molecular Formula |
C16H15ClN4OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS/c1-8-11-13(18)14(23-16(11)21-9(2)12(8)17)15(22)20-7-10-3-5-19-6-4-10/h3-6H,7,18H2,1-2H3,(H,20,22) |
InChI Key |
XNCQMFVABACABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NCC3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)

![6-(2,3-Dichlorobenzyl)-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10763798.png)


![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)
![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)



